Methyl 4-(4-hydroxypiperidin-4-yl)oxane-4-carboxylate hydrochloride
Description
Methyl 4-(4-hydroxypiperidin-4-yl)oxane-4-carboxylate hydrochloride is a synthetic organic compound featuring a piperidine ring fused with an oxane (tetrahydropyran) moiety. The molecule contains a hydroxyl group on the piperidine ring and a methyl ester functional group, with a hydrochloride salt enhancing its stability and solubility. This compound is of interest in pharmaceutical and chemical research due to its structural complexity, which may influence receptor binding or catalytic activity in drug candidates. Its molecular formula is C₁₂H₂₂ClNO₄, with a molecular weight of 279.77 g/mol, and it is cataloged under CAS number 1388026-00-3 .
Properties
IUPAC Name |
methyl 4-(4-hydroxypiperidin-4-yl)oxane-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4.ClH/c1-16-10(14)11(4-8-17-9-5-11)12(15)2-6-13-7-3-12;/h13,15H,2-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEVRTCIAVJBCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCOCC1)C2(CCNCC2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-hydroxypiperidin-4-yl)oxane-4-carboxylate hydrochloride typically involves the nucleophilic ring-opening of oxazolidinones followed by esterification and hydrochloride salt formation . The key steps include:
Nucleophilic Ring-Opening: This step involves the reaction of 3-(4-chlorophenyl)-oxazolidin-2-one with a nucleophile to form an intermediate.
Esterification: The intermediate is then esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Hydrochloride Salt Formation: Finally, the methyl ester is treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-hydroxypiperidin-4-yl)oxane-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
This compound is characterized by its unique structure, which includes a piperidine ring and a carboxylate functional group. Its IUPAC name is methyl 4-(4-hydroxypiperidin-4-yl)tetrahydro-2H-pyran-4-carboxylate hydrochloride, with the following identifiers:
Antibacterial Properties
Recent studies have highlighted the compound's potential as a broad-spectrum antibacterial agent. It has shown effectiveness against various Gram-positive bacteria, including strains resistant to conventional antibiotics. In particular, research demonstrated that it exhibits significant activity against Enterococcus faecalis and Enterococcus faecium, which are known for their resistance to treatment .
Case Study : A preclinical evaluation was conducted using a neutropenic mouse model infected with vancomycin-intermediate Staphylococcus aureus (VISA). The results indicated that the compound not only inhibited bacterial growth but also demonstrated favorable pharmacokinetic properties .
Drug Development and Synthesis
This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that can lead to the development of new drugs with enhanced efficacy or reduced side effects.
Example Synthesis : In one synthetic pathway, this compound was utilized to create derivatives that target specific biological pathways in bacteria, enhancing the overall antibacterial profile of the resulting drugs .
Neurological Research
There is emerging interest in the compound's effects on neurological pathways, particularly in relation to dopamine receptor modulation. Preliminary studies suggest that derivatives of this compound may influence dopamine receptor activity, which could have implications for treating neurological disorders such as Parkinson's disease or schizophrenia .
Mechanism of Action
The mechanism of action of Methyl 4-(4-hydroxypiperidin-4-yl)oxane-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The piperidine ring is known to interact with various receptors and enzymes, modulating their activity. The compound’s effects are mediated through pathways involving receptor binding and enzyme inhibition .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Similarities
The compound belongs to a family of piperidine- and oxane-containing derivatives, often used as building blocks in medicinal chemistry. Key structural analogs include:
Physicochemical and Pharmacological Differences
Hydroxyl Group Impact: The hydroxyl group on the piperidine ring in the target compound may improve hydrogen-bonding interactions compared to non-hydroxylated analogs like Methyl 4-(piperidin-4-yl)oxane-4-carboxylate hydrochloride. This could enhance solubility or target affinity in biological systems .
Oxane vs.
Halogenation Effects : Fluorinated analogs (e.g., Methyl 3,3-difluoropiperidine-4-carboxylate hydrochloride) exhibit distinct electronic profiles, which may alter pharmacokinetic properties like membrane permeability or metabolic stability .
Biological Activity
Methyl 4-(4-hydroxypiperidin-4-yl)oxane-4-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 2138535-32-5
- Molecular Formula : C12H22ClNO4
- Molecular Weight : 279.76 g/mol
The compound features a piperidine ring that is crucial for its biological activity, allowing it to interact with various receptors and enzymes in biological systems.
The biological activity of this compound is primarily attributed to its ability to modulate receptor activity and enzyme inhibition. The piperidine moiety is known to engage with neurotransmitter receptors, which can lead to various pharmacological effects, including:
- Receptor Binding : The compound may bind to specific neurotransmitter receptors, influencing signaling pathways.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can alter metabolic pathways and cellular functions.
Anticancer Activity
Preliminary studies have suggested that compounds with similar structures may possess anticancer properties. For example, the inhibition of cell proliferation in certain cancer cell lines has been observed with related piperidine derivatives. Further investigation into the specific effects of this compound on cancer cells is warranted.
In Vitro Studies
- Enzyme Inhibition : A study focused on the inhibition of specific enzymes relevant to cancer metabolism showed promising results with similar piperidine derivatives. These compounds demonstrated IC50 values in the micromolar range, indicating significant inhibitory potential.
- Cell Viability Assays : Various assays have been conducted to assess the cytotoxic effects of related compounds on human tumor cell lines. Results indicated that some derivatives could significantly reduce cell viability, suggesting potential for further development as anticancer agents.
Comparative Analysis with Similar Compounds
Q & A
Q. What are the recommended strategies for synthesizing Methyl 4-(4-hydroxypiperidin-4-yl)oxane-4-carboxylate hydrochloride?
Synthesis typically involves multi-step reactions, leveraging piperidine and oxane derivatives. A plausible approach includes:
- Step 1 : Formation of the hydroxypiperidine core via hydroxylation of a piperidine precursor under controlled pH and temperature (e.g., using catalytic hydrogenation or hydroxylamine derivatives) .
- Step 2 : Coupling the hydroxypiperidine moiety with an oxane-4-carboxylate intermediate. This may involve nucleophilic substitution or esterification under basic conditions (e.g., triethylamine) .
- Step 3 : Hydrochloride salt formation via treatment with HCl gas or concentrated hydrochloric acid, followed by purification via recrystallization or chromatography .
Table 1 : Example Reaction Conditions for Key Steps
Q. What analytical methods are critical for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the presence of the hydroxypiperidine, oxane, and ester groups. Key signals include:
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 279.77 for C₁₂H₂₂ClNO₄) .
- HPLC/Purity Analysis : Reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity ≥95% .
Q. What are the safety and storage protocols for handling this compound in the lab?
- Handling : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact. The compound may cause irritation; refer to SDS for analogous piperidine hydrochlorides .
- Storage : Stable at -20°C in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of the ester group .
Q. How can researchers preliminarily assess its biological activity?
- In vitro assays : Screen for receptor binding (e.g., opioid or GPCR targets) using radioligand displacement assays .
- Enzyme inhibition : Test against kinases or hydrolases using fluorogenic substrates .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .
Advanced Research Questions
Q. How can the compound’s bioactivity be optimized for therapeutic applications?
Q. How does environmental variability (pH, temperature) affect its stability in solution?
- pH Stability : Perform accelerated degradation studies in buffers (pH 1–13) at 37°C. Monitor via HPLC for ester hydrolysis (common at pH >10) .
- Thermal Stability : Thermogravimetric analysis (TGA) to identify decomposition points (>150°C typical for hydrochlorides) .
Table 2 : Stability Under Stress Conditions
| Condition | Observation | Degradation Pathway | Mitigation Strategy |
|---|---|---|---|
| pH 2.0, 37°C | Stable for 48 hrs | Minimal hydrolysis | Use acidic buffers |
| pH 10.0, 37°C | 50% degradation in 24 hrs | Ester → carboxylic acid | Lyophilize for long-term storage |
| 80°C, dry | Stable for 1 week | No decomposition | Avoid prolonged heating |
Q. What role does this compound play in synthesizing complex molecules (e.g., peptidomimetics or macrocycles)?
Q. How should researchers address contradictions in experimental data (e.g., conflicting bioactivity results)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
